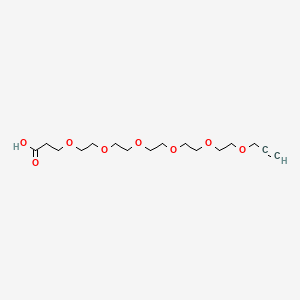
Propargyl-PEG6-acid
Vue d'ensemble
Description
Propargyl-PEG6-acid is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is a click chemistry reagent that contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . The hydrophilic PEG linker facilitates solubility in biological applications .
Synthesis Analysis
Propargyl-PEG6-acid is synthesized using a variety of methods. One method involves modifying the carboxyl group of bifunctional PEG into a propargyl, then introducing carboxyl, mercapto, or hydrazide groups to the other end of the bifunctional PEG . This method is useful for the development of PEG-based bioconjugates for a variety of biomedical applications .Molecular Structure Analysis
The chemical formula of Propargyl-PEG6-acid is C16H28O8 . It has a molecular weight of 348.39 g/mol . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Chemical Reactions Analysis
Propargyl-PEG6-acid is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction forms a stable triazole linkage .Physical And Chemical Properties Analysis
Propargyl-PEG6-acid has a molecular weight of 348.39 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 8 . It has a Rotatable Bond Count of 19 . Its Exact Mass and Monoisotopic Mass are 348.17841785 g/mol .Applications De Recherche Scientifique
1. Synthetic Chemistry Propargyl-PEG6-acid is a heterobifunctional PEGylated crosslinker . It features a carboxylic acid at one end and a propargyl group at the other . This structure allows it to react with azide-containing compounds using click chemistry . The hydrophilic PEG linker facilitates solubility in biological applications .
2. Bioconjugation Propargyl-PEG6-acid can be used for bioconjugation . This involves attaching it to biomolecules to alter their properties or functionality . It can be used as a building block for the synthesis of small molecules, conjugates of small molecules, and/or biomolecules .
3. Drug Development Propargyl-PEG6-acid can be incorporated into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation . This is a promising strategy for the development of new therapeutic agents .
4. Click Chemistry Propargyl-PEG6-acid is a click chemistry reagent . It contains an alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This reaction is often used in bioconjugation, materials science, and drug discovery .
5. PEGylation The hydrophilic PEG linker in Propargyl-PEG6-acid facilitates solubility in biological applications . This property makes it useful in PEGylation, a process that involves the covalent attachment of polyethylene glycol (PEG) to molecules and macrostructures, including drugs and therapeutic proteins . PEGylation can improve the solubility, stability, and safety profile of these substances .
6. Chemical Biology and Medicinal Chemistry Propargyl-PEG6-acid can be used as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation . This could include the development of probes for studying biological processes, the synthesis of complex molecules for drug discovery, and the creation of novel materials .
7. Synthesis of PROTACs Propargyl-PEG6-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
8. Synthesis of Antibody-Drug Conjugates (ADCs) Propargyl-PEG6-acid is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of therapeutics that deliver cytotoxic drugs to specific cells, such as cancer cells, via antibodies .
9. Synthetic Intermediates and Building Blocks The propargyl group in Propargyl-PEG6-acid is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . This makes it useful in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O8/c1-2-4-19-6-8-21-10-12-23-14-15-24-13-11-22-9-7-20-5-3-16(17)18/h1H,3-15H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSJYQQOJNYUDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG6-acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




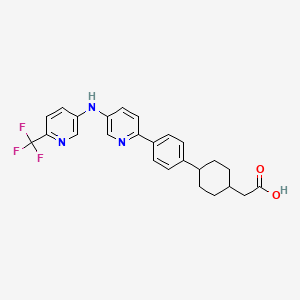
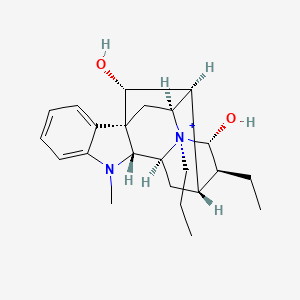



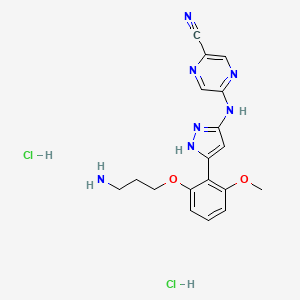
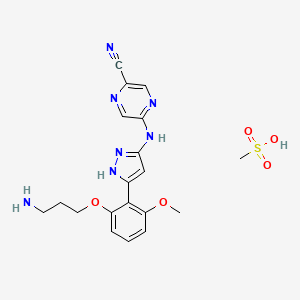

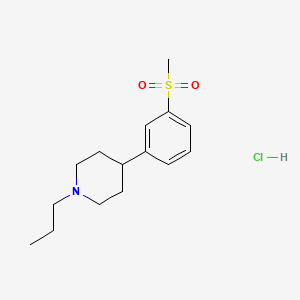
![8-(3-(4-acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B610203.png)
![5-(difluoromethyl)-N-[5-[[[(2S)-3,3-dimethylbutan-2-yl]amino]methyl]-1-[[(2R)-1-prop-2-enoylpyrrolidin-2-yl]methyl]benzimidazol-2-yl]thiophene-2-carboxamide](/img/structure/B610204.png)